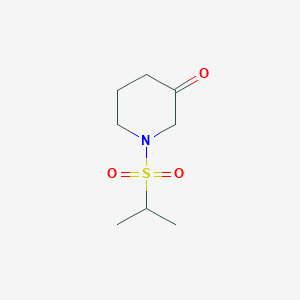

1-(Propane-2-sulfonyl)piperidin-3-one

Description

Properties

IUPAC Name |

1-propan-2-ylsulfonylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUUMYFUZYUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Propane-2-sulfonyl)piperidin-3-one is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a piperidine ring substituted with a propane-2-sulfonyl group, is being investigated for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is . The structural representation can be summarized as follows:

- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.

- Sulfonyl Group : The presence of a propane-2-sulfonyl moiety enhances the compound's solubility and reactivity.

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, antiviral, and potential anticancer effects. The following sections detail specific findings from various studies.

Antimicrobial Activity

Recent studies have demonstrated that piperidine derivatives, including this compound, show significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains were evaluated:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| This compound | Escherichia coli | 8 |

| Reference Drug (Ciprofloxacin) | Staphylococcus aureus | 2 |

| Reference Drug (Ciprofloxacin) | Escherichia coli | 2 |

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Antiviral Activity

The compound has also been explored for its antiviral properties. A study focusing on inhibitors of the MERS-CoV 3CL protease incorporated a piperidine moiety similar to that found in this compound. The research highlighted the importance of structural modifications in enhancing binding affinity to viral targets:

- Mechanism of Action : The compound interacts with the active site of the protease, inhibiting viral replication.

Case Studies

Several case studies have illustrated the therapeutic potential of piperidine derivatives:

- Inhibition of MERS-CoV : A novel class of peptidomimetic inhibitors was designed using piperidine structures. These inhibitors showed promising results in preclinical models, suggesting that modifications to the piperidine framework could lead to effective antiviral agents .

- Antitubercular Activity : In a comparative study, derivatives similar to this compound exhibited significant activity against Mycobacterium tuberculosis. The MIC values ranged considerably among different derivatives, indicating that structural nuances can greatly influence efficacy .

Research Findings

Research findings indicate that the biological activity of this compound is influenced by its chemical structure. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the piperidine ring or sulfonyl group can enhance or diminish biological activity.

- Pharmacokinetics (PK) : Preliminary studies suggest favorable pharmacokinetic profiles for compounds incorporating this moiety, with implications for oral bioavailability and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(Propane-2-sulfonyl)piperidin-3-one and analogous compounds:

*Note: Molecular weight estimated based on analogous structures in .

Structural and Reactivity Differences

Ring Size and Strain :

- The piperidine ring (6-membered) in this compound offers reduced ring strain compared to the pyrrolidine (5-membered) analog . This enhances stability and modulates reactivity in nucleophilic substitution reactions.

- The ketone at position 3 in piperidin-3-one derivatives is susceptible to reduction, as seen in the synthesis of piperidin-3-ol from piperidin-3-one using sodium borohydride .

- Functional Group Impact: Sulfonyl vs. Amide: The propane-2-sulfonyl group in the target compound increases electrophilicity and solubility in polar solvents compared to the amide-containing analog (e.g., 1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-one) . Thienopyrimidine Hybrids: Sulfonyl-piperazine derivatives (e.g., 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) demonstrate enhanced binding to kinase targets due to the sulfonyl group’s electron-withdrawing effects .

Pharmacological Relevance

- Sulfonylated piperidine derivatives are key intermediates in kinase inhibitors (e.g., ceritinib analogs), where the sulfonyl group improves target affinity and metabolic stability .

Preparation Methods

The core synthetic approach for 1-(Propane-2-sulfonyl)piperidin-3-one involves the introduction of the propane-2-sulfonyl group onto a piperidin-3-one scaffold. Typically, this is achieved by reacting a piperidin-3-one or a related piperidine derivative with a suitable sulfonyl chloride reagent under basic conditions.

Preparation via Sulfonylation of Piperidin-3-one Derivatives

- Starting Material: Piperidin-3-one or N-protected piperidin-3-one derivatives.

- Sulfonylating Agent: Propane-2-sulfonyl chloride (isopropanesulfonyl chloride).

- Base: Triethylamine or other organic bases.

- Solvent: Dichloromethane (DCM) or similar aprotic solvents.

- Temperature: Typically 0 °C to room temperature.

- Reaction Time: 12 to 16 hours for complete conversion.

- Dissolve piperidin-3-one derivative and triethylamine in dichloromethane at 0 °C.

- Slowly add propane-2-sulfonyl chloride dropwise to the stirred solution.

- Allow the reaction to proceed at room temperature for 16 hours.

- Quench the reaction with water and extract the organic layer.

- Wash the organic phase with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or chromatography.

2.3 Example from Related Sulfonylation

While direct literature on this compound is limited, analogous preparation of 1-(Propane-2-sulfonyl)-piperazine has been documented with an 84% yield under similar conditions:

| Parameter | Details |

|---|---|

| Piperazine | 1 g |

| Triethylamine | 1.78 mL |

| Propane-2-sulfonyl chloride | 1.30 mL |

| Solvent | Dichloromethane (20 mL) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 16 hours |

| Yield | 84% |

This method can be adapted for piperidin-3-one derivatives with appropriate modifications.

Stepwise Functionalization Using N-Boc Protected Piperidine

An alternative approach involves the use of N-Boc-protected piperidine intermediates to facilitate selective sulfonylation and subsequent deprotection:

- Step 1: N-Boc-piperidin-3-one is reacted with propane-2-sulfonyl chloride in the presence of triethylamine at low temperature.

- Step 2: The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane.

- Step 3: Purification yields this compound with high purity.

This multi-step approach allows for better control over regioselectivity and functional group tolerance, as demonstrated in related piperidine sulfonylation reactions.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Yields: Typical yields for sulfonylation reactions range from 70% to 85%, depending on substrate purity and reaction conditions.

- Purification: Organic extraction followed by drying and chromatographic purification is standard.

- Spectroscopic Characterization: ^1H NMR and ^13C NMR confirm the sulfonylation at the piperidine nitrogen; characteristic sulfonyl signals appear in IR spectra around 1150–1350 cm^-1.

- Reaction Monitoring: TLC and HPLC are used to monitor reaction progress.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(Propane-2-sulfonyl)piperidin-3-one in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (GHS H315, H319) .

- In case of inhalation, move to fresh air and administer artificial respiration if necessary .

- Store in a cool, dry, well-ventilated area away from incompatible materials. Monitor for decomposition products like nitrogen oxides during heating .

Q. What synthetic routes are effective for introducing sulfonyl groups to piperidin-3-one derivatives?

- Methodological Answer :

- Sulfonylation : React piperidin-3-one with propane-2-sulfonyl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to scavenge HCl. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Purification : Use column chromatography (silica gel, gradient elution) to isolate the product. Confirm yield via NMR (characteristic sulfonyl proton absence at δ 3.5–4.0 ppm) .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a methanol-buffer mobile phase (pH 4.6 sodium acetate/1-octanesulfonate) for purity assessment. Compare retention times with reference standards .

- Spectroscopic Confirmation :

- FT-IR : Confirm sulfonyl S=O stretching at ~1150–1300 cm⁻¹.

- ¹H/¹³C NMR : Assign piperidinone carbonyl (δ ~205 ppm in ¹³C) and sulfonyl-linked protons (δ 1.2–1.5 ppm for propane-2-sulfonyl CH3) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural elucidation using SHELX software?

- Methodological Answer :

- Refinement Strategies : Use SHELXL’s twin refinement for high-resolution data (e.g., HKLF 5 format) to address twinning. Apply restraints for disordered sulfonyl groups .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence <5% .

Q. What experimental design principles minimize byproduct formation during sulfonylation of piperidin-3-one derivatives?

- Methodological Answer :

- Reaction Optimization : Use stoichiometric control (1:1.05 molar ratio of piperidin-3-one to sulfonyl chloride) to limit over-sulfonylation. Conduct kinetic studies via in-situ IR to track intermediate formation .

- Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., ring-opening). Quench excess sulfonyl chloride with ice-cold NaHCO3 .

Q. Which analytical techniques are most effective for characterizing sulfonyl-piperidinone derivatives in complex mixtures?

- Methodological Answer :

- LC-MS/MS : Use electrospray ionization (ESI+) to detect [M+H]+ ions. Fragment patterns (e.g., m/z 156 for propane-2-sulfonyl cleavage) confirm structural motifs .

- X-ray Diffraction : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane and refining with SHELXL .

Q. How should researchers address conflicting spectroscopic data when assigning stereochemistry in sulfonyl-piperidinone derivatives?

- Methodological Answer :

- Triangulation Approach : Combine NOESY (nuclear Overhauser effects), DFT calculations (e.g., Gaussian09), and chiral HPLC (Chiralpak AD-H column) to resolve stereochemical conflicts .

- Contradiction Analysis : Apply iterative hypothesis testing; e.g., if NMR suggests axial sulfonyl placement but XRD shows equatorial, re-evaluate solvent polarity effects .

Q. What computational methods complement experimental data in predicting the reactivity of sulfonyl-piperidinone derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.